molecular formula C24H27N3O3S B11401197 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11401197
M. Wt: 437.6 g/mol
InChI Key: YMMMPTHVNMKWSW-UHFFFAOYSA-N
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Description

The compound 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to the pyrrolo[3,4-c]pyrazolone class, characterized by a fused bicyclic scaffold. Key structural features include:

  • Position 5: A 3-(propan-2-yloxy)propyl chain, featuring a branched ether group that increases steric bulk and lipophilicity compared to linear alkoxy chains .

Properties

Molecular Formula

C24H27N3O3S

Molecular Weight

437.6 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O3S/c1-15(2)30-14-6-13-27-23(16-9-11-17(31-3)12-10-16)20-21(25-26-22(20)24(27)29)18-7-4-5-8-19(18)28/h4-5,7-12,15,23,28H,6,13-14H2,1-3H3,(H,25,26)

InChI Key

YMMMPTHVNMKWSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Multicomponent Cyclization for Core Structure Formation

The pyrrolo[3,4-c]pyrazol-6-one core is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-(methylsulfanyl)benzaldehyde (2 ), and 3-(isopropoxy)propylamine (3 ) (Figure 1) . The reaction proceeds under reflux in ethanol with acetic acid catalysis (40–80°C, 20 h), yielding 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates (4 ) .

Reaction Conditions

ComponentMolar RatioSolventTemperatureTimeYield (%)
Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate1.0Ethanol80°C20 h72–89
4-(Methylsulfanyl)benzaldehyde1.1
3-(Isopropoxy)propylamine1.1

The 2-hydroxyphenyl group is retained from the starting material, while the 4-(methylsulfanyl)phenyl and 3-(isopropoxy)propyl groups are introduced via aldehyde and amine components, respectively .

Ring-Opening Strategy for Pyrrolopyrazolone Formation

The chromeno[2,3-c]pyrrole-3,9-dione intermediate (4 ) undergoes ring-opening with hydrazine hydrate (1:5 molar ratio) in dioxane at 70°C for 4–6 h to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives (5 ) . This step is critical for generating the fused pyrazole ring (Figure 2).

Optimized Conditions

ParameterValueImpact on Yield
Hydrazine Hydrate5 eqMaximizes ring-opening efficiency
SolventDioxaneEnhances solubility of intermediates
Temperature70°CBalances reaction rate and decomposition

Post-reaction, the product precipitates upon cooling and is isolated via filtration (yield: 72–94%) .

Regioselective Functionalization of the Pyrazole Ring

The 5-[3-(propan-2-yloxy)propyl] substituent is introduced via nucleophilic substitution or alkylation. Using 1-bromo-3-(isopropoxy)propane and K₂CO₃ in DMF, the alkyl chain is appended to the pyrazole nitrogen at 60°C (12 h, yield: 68–82%) .

Key Considerations

  • Base Selection : K₂CO₃ prevents over-alkylation .

  • Solvent : DMF stabilizes the transition state.

  • Protection of Hydroxyl Groups : The 2-hydroxyphenyl group is protected as a methoxy ether (using methyl iodide/Ag₂O) to prevent side reactions .

Purification and Characterization

Crude products are purified via crystallization from ethanol/water (3:1 v/v), achieving >95% purity (HPLC) . Structural confirmation employs:

  • ¹H/¹³C NMR : Distinct signals for the 2-hydroxyphenyl (δ 6.7–7.5 ppm), methylsulfanyl (δ 2.5 ppm), and isopropoxypropyl (δ 1.2–3.7 ppm) groups .

  • HRMS : Molecular ion peak at m/z 467.1542 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Multicomponent + Ring-OpeningHigh atom economy, scalability Requires protection/deprotection 72–89
Pyrazole-Promoted CyclizationCatalyst-free, green chemistry Limited substrate scope 65–78
Stepwise AlkylationPrecise regiocontrol Multi-step, lower overall yield 50–68

Mechanistic Insights

  • Cyclization : The MCR proceeds via Knoevenagel condensation (formation of α,β-unsaturated ketone), followed by Michael addition and cyclodehydration .

  • Ring-Opening : Hydrazine attacks the carbonyl group of the chromenone, inducing ring cleavage and pyrazole formation .

  • Alkylation : SN2 mechanism at the pyrazole nitrogen, favored by polar aprotic solvents .

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (1 kg) achieve consistent yields (70–75%) using flow chemistry for MCR steps .

  • Cost Drivers : 4-(Methylsulfanyl)benzaldehyde accounts for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methylsulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.

    Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazole core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are frequently employed.

Major Products

    Oxidation: Quinones and sulfoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Research Findings and Trends

  • and : Methoxypropyl vs. isopropyloxypropyl substitutions suggest that bulkier ethers improve metabolic stability but may reduce solubility. This trade-off must be optimized in drug design .
  • : The pyridinyl group’s basic nitrogen could facilitate salt formation, enhancing crystallinity and formulation properties .

Biological Activity

The compound 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of the compound typically involves a multi-step process that includes the formation of the dihydropyrrolo[3,4-c]pyrazole core followed by functionalization with various substituents. The synthetic route often employs hydrazine derivatives and various electrophiles to achieve the desired molecular architecture.

Key Steps in Synthesis:

  • Formation of Dihydropyrrolo Core : The initial reaction involves the condensation of appropriate hydrazine derivatives with carbonyl compounds.
  • Functionalization : Subsequent reactions introduce the hydroxyphenyl, methylsulfanyl, and propan-2-yloxy groups through nucleophilic substitutions or electrophilic aromatic substitutions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, the compound has shown promising anticancer activity in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through activation of caspase pathways.

Cell Lines Tested:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • HCT-116 (colon cancer)

The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.

The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
  • Reactive Oxygen Species (ROS) Induction : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been documented.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • Case Study 2 : In a model of bacterial infection using mice infected with Staphylococcus aureus, administration of the compound led to a reduction in bacterial load and improved survival rates compared to untreated controls.

Q & A

Q. What are the common synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Microwave-assisted synthesis or solvent-free conditions are employed to improve efficiency and selectivity . Key steps may involve:

  • Cyclocondensation of precursors under controlled pH and temperature.
  • Functional group protection/deprotection (e.g., hydroxyl or sulfanyl groups) to prevent side reactions.
  • Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization . Optimizing solvent polarity and reaction time is critical for achieving >70% yields.

Q. Which spectroscopic techniques are most effective for structural elucidation and conformational analysis?

  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .
  • NMR spectroscopy : Identifies substituent positions (e.g., hydroxyphenyl protons at δ 6.8–7.2 ppm; methylsulfanyl group at δ 2.5 ppm) .
  • LC-MS : Confirms molecular weight and detects intermediates during synthesis .

Q. How do the compound’s functional groups influence its reactivity and stability?

The hydroxyphenyl group participates in hydrogen bonding, enhancing solubility in polar solvents. The methylsulfanyl group increases lipophilicity, affecting membrane permeability in biological assays. The propan-2-yloxypropyl chain introduces steric hindrance, potentially stabilizing the dihydropyrrolo-pyrazolone core against enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:

  • Comparative studies : Test the compound alongside analogs (e.g., 4-(4-fluorophenyl) or 5-(2-hydroxyethyl) derivatives) under standardized conditions .
  • Dose-response profiling : Identify activity thresholds using IC50/EC50 curves to differentiate false positives from true interactions .
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for enzymes/receptors .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

  • In vitro assays :
  • Plasma stability : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via HPLC .
  • CYP450 inhibition : Use liver microsomes to assess metabolic interactions .
    • In vivo models :
  • Pharmacokinetic profiling : Administer intravenously/orally to rodents and measure bioavailability using LC-MS/MS .

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Fragment-based drug design : Replace the methylsulfanyl group with bioisosteres (e.g., sulfoxide or sulfonamide) to modulate electronic properties .
  • Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substitutions at the propan-2-yloxypropyl chain .
  • SAR tables : Compare activity of derivatives (Table 1).

Table 1: Structure-Activity Relationships of Analogous Compounds

Substituent ModificationsBiological Activity ChangeReference
4-(4-Fluorophenyl) substitutionIncreased anticancer activity
5-(2-Hydroxyethyl) additionReduced cytotoxicity in normal cells

Methodological Guidance

Q. What strategies mitigate challenges in synthesizing stereochemically pure batches?

  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry during cyclization .

Q. How should researchers design assays to evaluate the compound’s antioxidant or anti-inflammatory potential?

  • DPPH/ABTS assays : Measure radical scavenging activity at λ 517 nm/734 nm .
  • COX-2 inhibition : Use ELISA to quantify prostaglandin E2 suppression in macrophage cultures .
  • NF-κB luciferase reporter assays : Assess anti-inflammatory effects in HEK293T cells .

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